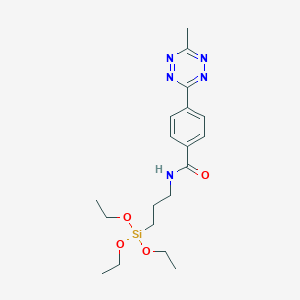
Methyltetrazine-triethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-triethoxysilane is a compound that combines a methyltetrazine moiety with a triethoxysilane group. This compound is particularly notable for its use in bioorthogonal chemistry, where it serves as a linker in various chemical reactions. The methyltetrazine group is known for its ability to undergo rapid and selective reactions with trans-cyclooctene (TCO) derivatives, making it a valuable tool in chemical biology and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-triethoxysilane can be synthesized through a series of chemical reactions involving the coupling of a methyltetrazine derivative with a triethoxysilane group. The synthesis typically involves the following steps:
Preparation of Methyltetrazine Derivative: The methyltetrazine derivative is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a tetrazine ring through cycloaddition reactions.
Coupling with Triethoxysilane: The methyltetrazine derivative is then coupled with triethoxysilane under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-triethoxysilane undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This is the most notable reaction, where the methyltetrazine group reacts with trans-cyclooctene derivatives to form stable covalent bonds.
Hydrolysis and Condensation: The triethoxysilane group can undergo hydrolysis and condensation reactions to form siloxane bonds, which are useful in surface modification and material science applications.
Common Reagents and Conditions
Reagents: Common reagents include trans-cyclooctene derivatives, catalysts for hydrolysis and condensation reactions, and solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM).
Major Products
The major products of these reactions include stable covalent adducts formed through the iEDDA reaction and siloxane networks formed through hydrolysis and condensation .
Scientific Research Applications
Methyltetrazine-triethoxysilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyltetrazine-triethoxysilane involves its ability to undergo rapid and selective reactions with trans-cyclooctene derivatives through the iEDDA reaction. This reaction forms stable covalent bonds, allowing for the precise modification of molecules and surfaces. The triethoxysilane group can also undergo hydrolysis and condensation to form siloxane networks, contributing to its versatility in material science .
Comparison with Similar Compounds
Methyltetrazine-triethoxysilane is unique in its combination of a methyltetrazine moiety and a triethoxysilane group, which provides it with distinct properties compared to other similar compounds. Some similar compounds include:
Methyltetrazine-PEG5-triethoxysilane: This compound includes a polyethylene glycol (PEG) linker, which increases its water solubility and biocompatibility.
Tetrazine-PEG5-triethoxysilane: Similar to this compound but with a different tetrazine derivative, offering slightly different reactivity and properties.
Methyltetrazinylalanine: A close mimic of phenylalanine, used in activity-based protein profiling and imaging enzyme activities in situ.
These compounds share some functional similarities but differ in their specific applications and properties, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
4-(6-methyl-1,2,4,5-tetrazin-3-yl)-N-(3-triethoxysilylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O4Si/c1-5-26-29(27-6-2,28-7-3)14-8-13-20-19(25)17-11-9-16(10-12-17)18-23-21-15(4)22-24-18/h9-12H,5-8,13-14H2,1-4H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJOQEDMGDTZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C1=CC=C(C=C1)C2=NN=C(N=N2)C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














